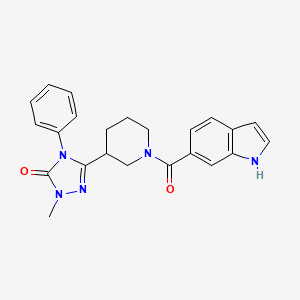
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the quinoline derivatives family
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available reagents. Common starting materials include substituted anilines, benzoyl chlorides, and ethoxyphenyl acetic acids. Key steps often include amide formation, Friedel-Crafts acylation, and quinoline ring closure reactions under controlled conditions such as specific temperatures and the presence of catalysts like Lewis acids.
Industrial Production Methods: : In industrial settings, the production might scale up to include continuous flow processes and optimized reaction parameters to ensure high yield and purity. The use of automated reactors and in-line purification techniques could be employed to streamline the production process.
化学反応の分析
Types of Reactions: : This compound is known to undergo several types of chemical reactions including:
Oxidation: : Can be oxidized to form quinoline-4-carboxylic acids or other derivatives.
Reduction: : Can be reduced to modify its functional groups, affecting its activity and properties.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions usually involve solvents like dichloromethane or ethanol, and specific temperatures ranging from -78°C for reductions to reflux temperatures for other reactions.
Major Products: : The major products from these reactions vary but may include differently substituted quinoline derivatives, amides, and carboxylic acids.
科学的研究の応用
This compound has broad applications across several scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Investigated for its interactions with biological molecules, including proteins and enzymes.
Industry: : May be used in materials science for the development of new materials with specific properties.
作用機序
The compound's mechanism of action largely depends on its interaction with molecular targets such as enzymes and receptors. It can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and preventing the enzyme's function.
類似化合物との比較
2-(3-Benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is unique compared to other similar compounds due to its specific functional groups and molecular structure. Similar compounds might include:
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)acetamide: : Lacks the ethoxyphenyl substitution, altering its properties and reactivity.
N-(4-ethoxyphenyl)acetamide: : Missing the quinoline moiety, resulting in different biological activity and applications.
4-oxoquinoline derivatives: : While similar in the core structure, modifications in the substituents lead to distinct behaviors and uses.
This compound’s unique combination of a benzoyl group and an ethoxyphenyl acetamide moiety gives it distinct properties and makes it a valuable target for further research and application development.
特性
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-2-32-20-14-12-19(13-15-20)27-24(29)17-28-16-22(25(30)18-8-4-3-5-9-18)26(31)21-10-6-7-11-23(21)28/h3-16H,2,17H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAYDAPDOAHLCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)





![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)

![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)

